molecular formula C20H26N2O4S2 B2514455 3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide CAS No. 1251634-74-8

3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide

Cat. No.: B2514455
CAS No.: 1251634-74-8
M. Wt: 422.56
InChI Key: XLMKWJVSSLEVCP-UHFFFAOYSA-N
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Description

3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H26N2O4S2 and its molecular weight is 422.56. The purity is usually 95%.
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Biological Activity

The compound 3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a complex organic molecule that belongs to the class of thiophene derivatives, which have garnered attention for their diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C18H24N2O3S
  • Molecular Weight : 356.46 g/mol
  • IUPAC Name : this compound

Thiophene derivatives, including the compound , exhibit a variety of biological activities through several mechanisms:

  • Anticancer Activity : Many thiophene derivatives have been shown to induce apoptosis in cancer cells. For instance, compounds similar to thiophene-2-carboxamide derivatives have demonstrated cytotoxic effects on various human tumor cell lines by activating caspases and disrupting mitochondrial membrane potential .
  • Inhibition of Tubulin Polymerization : Certain thiophene-based compounds act as inhibitors of tubulin polymerization, effectively arresting cancer cells in the G(2)/M phase of the cell cycle. This mechanism is critical for their anticancer efficacy .
  • Antimicrobial Properties : Thiophene derivatives have also been reported to possess antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant pathogens .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity TypeReferenceObserved Effect
Anticancer , Induces apoptosis in cancer cell lines
Tubulin Inhibition Arrests cell cycle at G(2)/M phase
Antibacterial Effective against Gram-negative bacteria
Antioxidant Exhibits significant antioxidant activity

Case Studies and Research Findings

  • Anticancer Studies : Research has indicated that thiophene-2-carboxamide derivatives can significantly inhibit the growth of Hep3B liver cancer cells, with IC50 values ranging from 5.46 to 12.58 µM. These compounds disrupt spheroid formation in cancer cells, suggesting a novel mechanism of action .
  • Molecular Docking Studies : Molecular docking simulations have shown that thiophene derivatives bind effectively to the colchicine-binding site on tubulin, highlighting their potential as anticancer agents that can overcome multidrug resistance .
  • Antioxidant Activity : Recent studies have demonstrated that derivatives such as 3-amino thiophene-2-carboxamide exhibit high antioxidant activity comparable to standard antioxidants like ascorbic acid, suggesting their potential use in mitigating oxidative stress-related diseases .

Properties

IUPAC Name

3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(4-methylcyclohexyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-14-4-6-15(7-5-14)21-20(23)19-18(12-13-27-19)22(2)28(24,25)17-10-8-16(26-3)9-11-17/h8-15H,4-7H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMKWJVSSLEVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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